REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[OH:12].C(=O)([O-])[O-].[Ca+2].Cl[CH2:19][C:20](Cl)=[O:21]>O1CCOCC1>[OH:12][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:8]=1[CH:9]=[CH:10][CH:11]=[C:2]2[NH:1][C:20](=[O:21])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=CC=C(C2=CC=C1)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered on sintered glass
|
Type
|
WASH
|
Details
|
the inorganic salts were rinsed twice with dioxane
|
Type
|
ADDITION
|
Details
|
The mixture of the organic solutions
|
Type
|
CONCENTRATION
|
Details
|
was concentrated until an insoluble product
|
Type
|
ADDITION
|
Details
|
poured over 400 ml of ice-cold water
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
WASH
|
Details
|
washed once with water and once with pentane
|
Type
|
CUSTOM
|
Details
|
The brown powder obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CC=C(C2=CC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |